![molecular formula C14H16F3N5O2 B2977896 5-Methyl-3-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,2,4-oxadiazole CAS No. 2380142-48-1](/img/structure/B2977896.png)
5-Methyl-3-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,2,4-oxadiazole
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Overview
Description
5-Methyl-3-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,2,4-oxadiazole , also known as saflufenacil , is a novel pyrimidinedione herbicide. It is registered for preplant burndown and preemergence use in various agronomic crops. Saflufenacil exhibits a wide range of pharmacological activities and has been employed in the design of privileged structures in medicinal chemistry .
Synthesis Analysis
The synthesis of saflufenacil involves several steps. One practical synthetic method includes the reaction of a precursor compound with methyl hydrazine hydrochloride. Functionalization of the 5-position is achieved by lithiation in flow followed by trapping with a series of electrophiles .
Molecular Structure Analysis
Saflufenacil has the following molecular formula: C17H17ClF4N4O5S . It consists of a pyrimidine core with fluorine and chlorine substituents. The trifluoromethyl group (CF3) contributes to its unique properties . The molecular weight of saflufenacil is approximately 500.85 g/mol .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
5-methyl-3-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5O2/c1-9-19-12(21-24-9)8-22-6-3-10(4-7-22)23-13-18-5-2-11(20-13)14(15,16)17/h2,5,10H,3-4,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCYIJROSUWJSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine |
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